molecular formula C21H19FN2O4 B2844098 N-(2,4-dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1005297-68-6

N-(2,4-dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2844098
CAS No.: 1005297-68-6
M. Wt: 382.391
InChI Key: HIEKYXGPXDHUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H19FN2O4 and its molecular weight is 382.391. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Material Applications

Polymeric Materials

Studies on the synthesis and characterization of aromatic polyamides based on specific ether-carboxylic acids or dietheramine derivatives demonstrate the creation of materials with high thermal stability, solvent resistance, and potential applications in high-performance plastics and coatings (Yang et al., 1999). These materials display high glass transition temperatures and are capable of forming transparent and tough films, indicating their utility in various industrial applications (Hsiao et al., 2000).

Electrochromic Materials

The development of anodic electrochromic aromatic polyamides containing specific moieties suggests the application of these materials in electrochromic devices due to their high thermal stability and good electrochromic properties. These materials can change color upon electrical stimulation, indicating potential use in smart windows, displays, and other electronic devices (Liou & Chang, 2008).

Biomedical and Pharmaceutical Applications

Antibacterial and Antitubercular Activities

A series of carboxamide derivatives has been synthesized and evaluated for their antibacterial and antitubercular activities, demonstrating the potential of such compounds in developing new treatments for infectious diseases (Bodige et al., 2020). These findings highlight the importance of structural modifications in enhancing biological activity and provide a basis for further research into similar compounds.

Anticholinesterase Activity

Research into coumarin-3-carboxamides bearing a tryptamine moiety has shown significant anticholinesterase activity, suggesting potential applications in treating diseases related to cholinesterase inhibition, such as Alzheimer's disease (Ghanei-Nasab et al., 2016). This indicates the therapeutic potential of structurally related compounds in neurodegenerative disease management.

Mechanism of Action

Target of Action:

The primary target of HMS3522M04 is the aryl hydrocarbon receptor (AhR) . AhR is a sensor that responds to tryptophan-derived microbial metabolites and plays a crucial role in modulating immune responses . In the context of tumor-associated macrophages (TAMs), AhR activation influences their function.

Biochemical Pathways:

The impact of HMS3522M04 on TAM function is AhR-dependent but not related to macrophage tryptophan metabolism. Instead, it relies on Lactobacillus metabolization of dietary tryptophan to indoles. Removal of dietary tryptophan reduces TAM AhR activity, promoting the accumulation of TNFα+IFNγ+CD8+ T cells within the tumor .

Action Environment:

Environmental factors, such as dietary components (eg, tryptophan availability), may influence HMS3522M04’s efficacy and stability

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c1-27-16-8-9-18(19(12-16)28-2)23-20(25)17-7-4-10-24(21(17)26)13-14-5-3-6-15(22)11-14/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEKYXGPXDHUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.